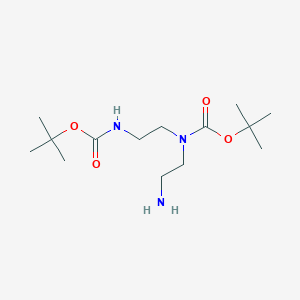

1,4-Bis-Boc-1,4,7-triazaheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNOQXYYSVIUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373212 | |

| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120131-72-8 | |

| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis-Boc-1,4,7-triazaheptane (CAS 120131-72-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 1,4-Bis-Boc-1,4,7-triazaheptane, a key building block in medicinal chemistry and organic synthesis.

Core Properties

This compound is a protected polyamine derivative valued for its role as a versatile intermediate in the synthesis of more complex molecules.[1] The two tert-butoxycarbonyl (Boc) protecting groups enhance its stability and allow for controlled, stepwise reactions.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 120131-72-8 | [2][3] |

| Molecular Formula | C₁₄H₂₉N₃O₄ | [2][3] |

| Molecular Weight | 303.4 g/mol | [2][3] |

| Appearance | White solid or white crystalline powder | [2] |

| Melting Point | 80 - 83 °C | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Computed Molecular Descriptors

Computational data provides further insight into the molecule's characteristics.

| Descriptor | Value | Source(s) |

| XLogP3-AA | 0.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 9 | [4] |

| Topological Polar Surface Area | 93.9 Ų | [4] |

| Complexity | 345 | [4] |

| Monoisotopic Mass | 303.21580641 Da | [4] |

Synthesis and Experimental Protocols

Plausible Synthetic Workflow

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate (Precursor)

This protocol is based on a known procedure for the mono-protection of ethylenediamine.[5][6]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Ether

-

Argon

Procedure:

-

A solution of ethylenediamine (600 ml) in dioxane (3 L) and water (1.5 L) is prepared, and magnesium oxide (90 g) is added. The mixture is stirred at room temperature under an argon atmosphere.[5]

-

A solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 L) is added dropwise over 20 minutes.[5]

-

The reaction mixture is stirred for 16 hours at room temperature.[5]

-

The mixture is then filtered, and the filtrate is concentrated under reduced pressure.[5]

-

The resulting residue is refluxed with ether (5 x 500 ml), with the ether being decanted each time.[5]

-

The combined ether solutions are concentrated, and the resulting oil is purified by high vacuum distillation to yield tert-butyl (2-aminoethyl)carbamate.[5]

Plausible Protocol: Synthesis of this compound

This hypothetical protocol is based on general N-alkylation procedures.

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

tert-Butyl (2-bromoethyl)carbamate

-

A suitable non-polar solvent (e.g., dichloromethane)

-

A mild base (e.g., triethylamine)

Procedure:

-

Dissolve tert-Butyl (2-aminoethyl)carbamate in the chosen solvent.

-

Add the mild base to the solution.

-

Slowly add tert-Butyl (2-bromoethyl)carbamate to the mixture.

-

Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform a workup by washing with water and/or brine, followed by extraction with an organic solvent.

-

Dry the organic layer and concentrate it.

-

Purify the crude product by column chromatography.

Characterization

The final product would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Applications in Research and Development

This compound's structure makes it a valuable tool in several areas of chemical and pharmaceutical research.[2][3] The Boc protecting groups can be removed under mild acidic conditions, allowing for selective deprotection and further functionalization.[1]

Caption: Key applications of this compound.

-

Drug Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in creating new drugs for various diseases.[2][3] Its structure can be incorporated into larger molecules to enhance their therapeutic efficacy.[2]

-

Bioconjugation: This compound is used to form stable links between biomolecules, which is essential for designing targeted drug delivery systems.[2][3]

-

Chemical Synthesis: As a versatile building block, it enables the efficient construction of complex molecular architectures.[2][3]

-

Material Science: It is explored in the development of new materials like coatings and polymers due to its chemical stability and reactivity.[2][3]

Safety and Handling

-

Signal Word: Warning[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place.[7]

References

- 1. 120131-72-8(this compound) | Kuujia.com [kuujia.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C14H29N3O4 | CID 2756056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1,7-Bis-Boc-1,4,7-triazaheptane | 117499-16-8 [sigmaaldrich.com]

An In-Depth Technical Guide to 1,4-Bis-Boc-1,4,7-triazaheptane: A Versatile Building Block in Drug Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis-Boc-1,4,7-triazaheptane is a pivotal chemical intermediate, widely recognized for its utility in medicinal chemistry and organic synthesis. Its defining feature, the presence of two tert-butoxycarbonyl (Boc) protecting groups on the terminal primary amines of a diethylenetriamine (B155796) backbone, allows for selective functionalization of the central secondary amine. This strategic protection facilitates the construction of complex molecular architectures, making it an invaluable tool in the development of novel therapeutic agents, particularly in the synthesis of macrocyclic compounds and inhibitors of key biological targets such as Poly(ADP-ribose) polymerase (PARP). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in relevant biological pathways.

Chemical and Physical Properties

This compound is a white solid or crystalline powder at room temperature.[1] The Boc protecting groups enhance its stability and solubility in common organic solvents, rendering it compatible with a wide range of reaction conditions.[1]

| Property | Value | Reference |

| CAS Number | 120131-72-8 | [1][2] |

| Molecular Formula | C₁₄H₂₉N₃O₄ | [1][2] |

| Molecular Weight | 303.40 g/mol | [2] |

| Appearance | White solid or white crystalline powder | [1] |

| Melting Point | 80 - 83 °C | [1] |

| Purity | ≥97% (HPLC) | |

| Storage Conditions | 0 - 8 °C | [1] |

Spectroscopic data for this compound has been reported, confirming its structure.

Synthesis and Handling

The synthesis of this compound typically involves the selective protection of the primary amino groups of diethylenetriamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. Careful control of stoichiometry and reaction conditions is crucial to achieve the desired bis-protected product over mono- or tri-protected species.

Safety and Handling: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.

Experimental Protocols

The utility of this compound lies in the reactivity of its unprotected secondary amine and the ability to selectively deprotect the terminal amines.

General Protocol for Boc Deprotection

The removal of the Boc protecting groups is a fundamental step to liberate the primary amines for subsequent reactions. This is typically achieved under acidic conditions.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane (B91453) (or Trifluoroacetic acid (TFA))

-

Anhydrous diethyl ether

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve this compound in a minimal amount of a suitable solvent or use it directly.

-

Under an inert atmosphere, add an excess of 4M HCl in 1,4-dioxane or a solution of TFA (e.g., 25-50% in dichloromethane).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the deprotected product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with anhydrous diethyl ether.

-

Alternatively, the solvent and excess acid can be removed under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce precipitation of the salt.

Synthesis of a Macrocyclic Polyamino-polycarboxamide Derivative

This protocol illustrates the use of this compound as a scaffold to create a macrocyclic structure, a common motif in drug development.

Step 1: N-Alkylation of the Secondary Amine

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF.

-

Add a base, for example, potassium carbonate (2-3 equivalents).

-

Add a bifunctional electrophile, such as a dihaloalkane (e.g., 1,3-dibromopropane) or a di-activated ester (1 equivalent), dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

-

Purify the resulting intermediate by column chromatography on silica (B1680970) gel.

Step 2: Boc Deprotection and Intramolecular Cyclization

-

Dissolve the purified intermediate from Step 1 in a suitable solvent.

-

Follow the general Boc deprotection protocol described in section 3.1.

-

After deprotection, neutralize the resulting ammonium (B1175870) salt with a suitable base (e.g., triethylamine (B128534) or DIPEA) to obtain the free diamine.

-

The intramolecular cyclization to form the macrocycle can be promoted by heating or by using a coupling agent if a di-acid was used as the electrophile in Step 1.

-

Purify the final macrocyclic product by column chromatography or recrystallization.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of biologically active molecules.[1] Its linear, flexible nature and the presence of three nitrogen atoms make it an ideal scaffold for creating ligands for metal chelation, as well as for constructing molecules that can interact with biological targets through hydrogen bonding and electrostatic interactions.

Synthesis of PARP-1 Inhibitors

A significant application of diamine and polyamine scaffolds is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[3] In cancers with mutations in the homologous recombination (HR) pathway for double-strand break repair (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[3]

The general structure of many PARP inhibitors includes a pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate, which binds to the active site of PARP-1. This pharmacophore is often attached to a solubilizing group or a moiety that provides additional interactions with the enzyme. The triazaheptane scaffold can be used to link these two parts of the inhibitor.

Logical Workflow for the Synthesis of a PARP-1 Inhibitor Precursor:

Signaling Pathway: PARP-1 in DNA Damage Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair pathway and how its inhibition can lead to synthetic lethality in BRCA-deficient cancer cells.

References

In-Depth Technical Guide to 1,4-Bis-Boc-1,4,7-triazaheptane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis-Boc-1,4,7-triazaheptane, also known as tert-butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate, is a key bifunctional linker and building block in modern organic and medicinal chemistry. Its structure, featuring two selectively removable tert-butoxycarbonyl (Boc) protecting groups on the primary and secondary amine functionalities of the diethylenetriamine (B155796) backbone, allows for precise, stepwise chemical modifications. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and its critical applications in drug discovery, bioconjugation, and materials science.

Chemical Structure and Properties

This compound is a derivative of diethylenetriamine where the nitrogen atoms at positions 1 and 4 are protected by Boc groups. This strategic protection leaves the terminal primary amine at position 7 available for further chemical elaboration. The Boc groups offer the advantage of being stable under a wide range of reaction conditions while being readily removable under mild acidic conditions.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 120131-72-8 |

| Molecular Formula | C14H29N3O4 |

| Molecular Weight | 303.40 g/mol |

| Appearance | White solid or white crystalline powder |

| Melting Point | 80 - 83 °C |

| Purity | ≥ 97% (HPLC) |

| Storage Conditions | 0 - 8 °C |

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound involves the selective protection of the primary and secondary amines of diethylenetriamine. While several methods for the Boc protection of amines exist, achieving the desired 1,4-disubstituted product requires careful control of reaction conditions to minimize the formation of mono- and tri-substituted byproducts. Below is a plausible and detailed experimental protocol based on established methods for selective amine protection.

Materials:

-

Diethylenetriamine (for synthesis grade)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Triethylamine (Et₃N), distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography (230-400 mesh)

-

Ethyl acetate (B1210297) (EtOAc), HPLC grade

-

Hexanes, HPLC grade

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with stir bars

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

NMR spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethylenetriamine (1 equivalent) in anhydrous dichloromethane (DCM, approximately 10 volumes). Cool the solution to 0 °C in an ice bath.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (2.1 equivalents) in anhydrous DCM (approximately 2 volumes). Add this solution dropwise to the cooled diethylenetriamine solution over a period of 2-3 hours using a dropping funnel. Maintain the temperature at 0 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 5 volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product, as identified by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid. Dry the product under vacuum.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy (¹H and ¹³C) and by measuring its melting point.

Applications in Research and Development

The unique structural features of this compound make it an invaluable tool for researchers, particularly in the pharmaceutical and biotechnology sectors.

-

Drug Development: This compound serves as a versatile scaffold and linker in the synthesis of complex small molecules and peptidomimetics.[1] The free primary amine allows for the introduction of pharmacophores, while the Boc-protected amines can be deprotected at a later stage for further functionalization, enabling the construction of libraries of compounds for drug screening.

-

Bioconjugation: In the field of bioconjugation, this compound is used to link biomolecules such as proteins, antibodies, or oligonucleotides to other molecules, including fluorescent dyes, imaging agents, or drug payloads.[1] This is crucial for the development of targeted drug delivery systems and diagnostic tools.

-

Peptide Synthesis: The ability to selectively protect and deprotect the amine functionalities makes this compound an excellent building block in solid-phase and solution-phase peptide synthesis. It can be used to introduce specific side chains or to create branched peptide structures.

-

Materials Science: The reactivity of the free amine and the potential for creating cross-linked structures after deprotection make it a candidate for the development of novel polymers and functional materials.

Experimental and Logical Workflows

The synthesis and subsequent use of this compound in a drug development context can be visualized as a logical workflow.

Diagram 1: Synthesis and Purification Workflow

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Diagram 2: Application in Drug Conjugate Synthesis

Caption: A schematic representing the use of this compound as a linker in the synthesis of an antibody-drug conjugate.

Conclusion

This compound is a strategically designed synthetic intermediate that offers significant advantages in the construction of complex molecules. Its well-defined structure, with differentiated amine functionalities, provides chemists with a reliable tool for controlled and sequential chemical modifications. The detailed understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for its effective utilization in advancing drug discovery, bioconjugation technologies, and the development of novel functional materials. The continued exploration of its applications is expected to open new avenues in various fields of chemical and biomedical research.

References

physical and chemical properties of 1,4-Bis-Boc-1,4,7-triazaheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Bis-Boc-1,4,7-triazaheptane, a versatile intermediate compound widely utilized in organic synthesis, medicinal chemistry, and drug development. This document details its core characteristics, experimental protocols for its use, and its role in key scientific applications.

Core Properties and Specifications

This compound, also known by its IUPAC name tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate, is a linear triamine derivative where two of the three nitrogen atoms are protected by tert-butyloxycarbonyl (Boc) groups. This selective protection leaves a terminal primary amine available for conjugation, making it a valuable building block for complex molecule synthesis.[1]

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 120131-72-8 |

| Molecular Formula | C₁₄H₂₉N₃O₄[2] |

| Molecular Weight | 303.40 g/mol [2] |

| Appearance | White solid or white crystalline powder |

| Melting Point | 80 - 83 °C |

| Purity | ≥97% (HPLC) |

| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |

| Storage Conditions | 0 - 8 °C, store in a dark, dry place under an inert atmosphere |

Chemical Reactivity and Applications

The unique structure of this compound, featuring two stable Boc-protected secondary amines and one reactive primary amine, dictates its chemical utility.

-

Selective Functionalization : The terminal primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids (often activated as NHS esters), aldehydes, and ketones. This allows for the precise introduction of this linker into a target molecule.

-

Boc Deprotection : The Boc groups are stable under a wide range of reaction conditions but can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid). This orthogonality allows for the subsequent functionalization of the newly liberated secondary amines.

-

Drug Development : It serves as a crucial intermediate or linker in the synthesis of novel therapeutic agents. Its triamine backbone can be used to create chelating agents or to modify the solubility and pharmacokinetic properties of drug candidates.[1]

-

Bioconjugation : The compound is used to create stable linkages between different biomolecules, such as peptides, proteins, and labeling agents, facilitating the development of targeted drug delivery systems and diagnostic tools.[1]

-

Peptide Synthesis : Its structure is valuable in peptide synthesis for creating modified peptides or for use as a scaffold.[1]

Key Experimental Protocols

This section provides detailed methodologies for key transformations involving this compound.

General Protocol for Boc Group Deprotection

The removal of the Boc protecting groups is a fundamental step to unmask the secondary amines for further reactions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

-

Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of DCM to TFA, to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize it by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected 1,4,7-triazaheptane (diethylenetriamine).

Logical Flow for Boc Deprotection

Caption: Workflow for the acidic deprotection of this compound.

Protocol for Amide Bond Formation with a Carboxylic Acid

This protocol details the conjugation of the terminal primary amine of this compound to a carboxylic acid, a common step in linking it to other molecules.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., HBTU, HATU, or EDC/NHS)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere setup

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.0 eq), the coupling agent (e.g., HBTU, 1.1 eq), and a base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of this compound dropwise to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench by adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired amide conjugate.

Signaling Pathway for Amide Coupling

Caption: Reaction pathway for coupling a carboxylic acid to the linker.

References

Technical Guide: Solubility and Physicochemical Properties of 1,4-Bis-Boc-1,4,7-triazaheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and inferred solubility profile of 1,4-Bis-Boc-1,4,7-triazaheptane, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of direct quantitative solubility data in public literature, this document leverages physicochemical properties and the characteristics of its constituent functional groups to provide a robust predictive assessment of its solubility.

Physicochemical Properties

This compound is a white solid or crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 120131-72-8 | [2] |

| Molecular Formula | C₁₄H₂₉N₃O₄ | [2] |

| Molecular Weight | 303.40 g/mol | [2] |

| Melting Point | 80 - 83 °C | [1] |

| Appearance | White solid or white crystalline powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

Inferred Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, an inferred solubility profile can be derived from its chemical structure. The presence of two bulky, nonpolar tert-butoxycarbonyl (Boc) protecting groups suggests increased solubility in nonpolar organic solvents. Conversely, the triazaheptane backbone contains amine functionalities that can engage in hydrogen bonding, potentially conferring some solubility in polar solvents.

The "like dissolves like" principle suggests that the large nonpolar surface area from the Boc groups will dominate, leading to better solubility in less polar organic solvents. The Boc group is known to enhance solubility in many organic solvents.

Below is a table summarizing the predicted solubility of this compound in common laboratory solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Chlorinated | High | The nonpolar nature of DCM is well-suited to dissolve compounds with bulky, nonpolar groups like the Boc protectors. |

| Chloroform (B151607) | Chlorinated | High | Similar to DCM, chloroform is a good solvent for many Boc-protected compounds. |

| Tetrahydrofuran (THF) | Ether | High | THF is a versatile solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics. |

| Ethyl Acetate | Ester | Moderate to High | Ethyl acetate's moderate polarity should allow for good dissolution of the compound. |

| Acetone | Ketone | Moderate | Acetone is a polar aprotic solvent that can dissolve many organic solids. |

| Acetonitrile (B52724) | Nitrile | Moderate | As a polar aprotic solvent, acetonitrile is expected to be a reasonably good solvent for this compound. |

| Methanol (B129727) | Polar Protic | Low to Moderate | The polarity of methanol may lead to lower solubility compared to less polar solvents, but some dissolution is expected due to the amine groups. |

| Ethanol | Polar Protic | Low to Moderate | Similar to methanol, ethanol's polarity might limit the solubility of the predominantly nonpolar molecule. |

| Water | Polar Protic | Low to Insoluble | The large hydrophobic Boc groups are expected to make the compound poorly soluble in water. |

| Hexane | Nonpolar | Low to Moderate | While nonpolar, the presence of the polar amine and carbonyl groups may limit solubility in highly nonpolar alkanes like hexane. |

| Toluene (B28343) | Aromatic | Moderate to High | The aromatic and nonpolar character of toluene should make it a suitable solvent. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a powerful polar aprotic solvent that is likely to dissolve the compound well. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is another strong polar aprotic solvent capable of dissolving a wide variety of organic molecules. |

Experimental Protocol for Solubility Determination

For precise applications, it is highly recommended that researchers perform their own solubility tests. The following is a general protocol for determining the solubility of a solid compound like this compound.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected solvents (e.g., Dichloromethane, Methanol, Water)

-

Analytical balance

-

Small vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Pipettes and graduated cylinders

-

Temperature-controlled environment (e.g., lab bench at room temperature, water bath)

Procedure:

-

Preparation: Weigh out a specific amount of this compound (e.g., 10 mg) and place it into a vial.

-

Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

-

Mixing: Cap the vial and mix vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at or above the current concentration.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps.

-

Endpoint Determination: Continue adding the solvent incrementally until the solid is fully dissolved. Record the total volume of solvent used.

-

Calculation: Calculate the approximate solubility in terms of mg/mL. For example, if 10 mg of the compound dissolved in a total of 0.5 mL of solvent, the solubility is approximately 20 mg/mL.

-

Classification: The solubility can be classified based on standard criteria (e.g., "freely soluble" > 100 mg/mL, "soluble" 10-100 mg/mL, "sparingly soluble" 1-10 mg/mL, "insoluble" < 1 mg/mL).

-

Temperature Control: For more accurate results, perform the experiment in a temperature-controlled environment, as solubility is temperature-dependent.

Role in Synthetic Workflows

This compound is a versatile building block in organic synthesis, particularly in the fields of drug discovery and bioconjugation.[1] Its two Boc-protected amine groups allow for selective deprotection and subsequent functionalization, making it an ideal linker or scaffold for constructing more complex molecules. The primary amine remains available for initial reactions.

The following diagram illustrates a general synthetic workflow where this compound is utilized as a linker to conjugate a molecule of interest (e.g., a small molecule drug) to a targeting moiety (e.g., a peptide or antibody).

Caption: General synthetic workflow using this compound.

References

Stability of Boc-Protected Triazaheptane: A Technical Guide

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and drug development, owing to its stability under a wide range of conditions and its susceptibility to cleavage under specific, mild acidic conditions.[1] Triazaheptane (also known as diethylenetriamine) and its derivatives are important building blocks in medicinal chemistry and materials science.[2] The Boc-protected forms of triazaheptane, such as 1,7-Bis-Boc-1,4,7-triazaheptane and 1,4-bis-Boc-1,4,7-triazaheptane, are crucial intermediates that allow for selective functionalization of the polyamine chain.[2][3] Understanding the stability of these Boc-protected triazaheptanes is critical for optimizing reaction conditions, ensuring the integrity of intermediates during synthesis and purification, and for the development of stable drug formulations.

This technical guide provides an in-depth analysis of the stability of Boc-protected triazaheptane, summarizing available quantitative data, detailing experimental protocols for stability assessment, and illustrating relevant biological pathways.

Core Concepts of Boc Group Stability

The stability of the Boc group is dictated by its chemical structure. It is a carbamate, which is generally resistant to nucleophilic attack and basic hydrolysis.[1][2] However, the tert-butyl group is susceptible to cleavage under acidic conditions via a mechanism that involves the formation of a stable tert-butyl cation.[1] The rate of this cleavage is influenced by the strength of the acid, the solvent, and the temperature.[4][5] For some substrates, the kinetics of acid-catalyzed N-Boc cleavage have been shown to have a second-order dependence on the acid concentration.[4][5][6] Thermal cleavage of the Boc group is also possible at elevated temperatures.[7][8]

Quantitative Stability Data

While specific kinetic data for the degradation of Boc-protected triazaheptane is not extensively published, the stability profile can be inferred from forced degradation studies on related Boc-protected amines. Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and degradation pathways.[9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following tables summarize representative data from such studies under various stress conditions.

Table 1: Stability of Boc-Protected Amines under Acidic and Basic Conditions

| Stress Condition | Temperature (°C) | Time (hours) | % Degradation (Representative) | Primary Degradation Product |

| 0.1 N HCl | 60 | 24 | 15-25% | Free Amine (Triazaheptane) |

| 1 N HCl | 25 | 8 | >90% | Free Amine (Triazaheptane) |

| 0.1 N NaOH | 60 | 48 | < 5% | No significant degradation |

| 1 N NaOH | 80 | 24 | < 10% | No significant degradation |

Table 2: Stability of Boc-Protected Amines under Oxidative and Thermal Stress

| Stress Condition | Temperature (°C) | Time (hours) | % Degradation (Representative) | Primary Degradation Product(s) |

| 3% H₂O₂ | 25 | 24 | 5-10% | N-oxide derivatives |

| 10% H₂O₂ | 40 | 12 | 15-20% | N-oxide and other oxidized species |

| Dry Heat | 100 | 72 | 5-15% | Free Amine, potential byproducts |

| Photostability (ICH Q1B) | 25 | 120 | < 5% | No significant degradation |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of Boc-protected triazaheptane.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[9]

a. Acid Hydrolysis

-

Prepare a stock solution of Boc-protected triazaheptane in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

In a clean vial, add an aliquot of the stock solution to an equal volume of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

-

Immediately neutralize the samples with an equivalent amount of 0.1 N NaOH.

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

b. Base Hydrolysis

-

Follow the same procedure as for acid hydrolysis, but use 0.2 N NaOH for the stress condition and neutralize the samples with 0.1 N HCl.

c. Oxidative Degradation

-

Prepare a stock solution of Boc-protected triazaheptane as described above.

-

In a clean vial, add an aliquot of the stock solution to an equal volume of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

-

Keep the solution at room temperature and protect it from light.

-

Withdraw and analyze samples at predetermined time points.

-

Dilute the samples with the mobile phase for HPLC analysis.

d. Thermal Degradation

-

Place a known amount of the solid Boc-protected triazaheptane in a glass vial.

-

Heat the vial in an oven at 100°C for 72 hours.

-

At the end of the study, dissolve the sample in a suitable solvent, and dilute it to a known concentration for HPLC analysis.

e. Photostability Testing

-

Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

After exposure, dissolve and analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the intact Boc-protected triazaheptane from its potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-programmed gradient from 95% A to 100% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Mandatory Visualizations

Polyamine Metabolic Pathway

Polyamines, including the parent structure of triazaheptane, are vital for cell growth and proliferation. Their metabolism is a tightly regulated process.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

An In-depth Technical Guide to 1,4-Bis-Boc-1,4,7-triazaheptane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis-Boc-1,4,7-triazaheptane is a versatile, selectively protected linear triamine that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, featuring two tert-butoxycarbonyl (Boc) protecting groups at the 1 and 4 positions, allows for precise chemical modifications at the terminal primary amine. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of therapeutic agents and advanced materials. Detailed experimental protocols and quantitative data are presented to facilitate its practical use in the laboratory.

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. This compound, also known as tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate, is a prime example of a bifunctionally protected linear polyamine. The Boc groups offer robust protection of the primary and one of the secondary amine functionalities under a wide range of reaction conditions, while the terminal primary amine remains available for further elaboration.[1] This differential protection makes it an invaluable intermediate for the synthesis of aza-macrocycles, chelating agents for radiopharmaceuticals, and various bioconjugates.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₉N₃O₄ | Chem-Impex |

| Molecular Weight | 303.40 g/mol | Chem-Impex |

| CAS Number | 120131-72-8 | Chem-Impex |

| Appearance | White to off-white solid | Chem-Impex |

| Melting Point | 78-82 °C | Not explicitly found |

| Solubility | Soluble in common organic solvents such as dichloromethane (B109758), chloroform, and methanol. | Inferred from protocols |

| Purity | Typically ≥97% (HPLC) | Chem-Impex |

Synthesis and Characterization

The selective protection of diethylenetriamine (B155796) at the 1 and 4 positions to yield this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer.

General Synthesis Workflow

The synthesis generally proceeds through a two-step process involving the initial mono-protection of a precursor, followed by a second protection step.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the selective bis-Boc protection of diethylenetriamine.

Materials:

-

Diethylenetriamine

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (DCM)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Mono-Boc Protection:

-

Dissolve diethylenetriamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the cooled solution of diethylenetriamine over a period of 1-2 hours with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Boc protected intermediate.

-

-

Second Boc Protection:

-

Dissolve the crude mono-Boc protected intermediate in DCM.

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the formation of the bis-Boc product by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

-

Expected Yield: The overall yield for this two-step process typically ranges from 40-60%.

Spectroscopic Characterization

The structure of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ 3.28 (t, J = 5.6 Hz, 4H) | δ 156.0, 79.4 |

| δ 2.78 (t, J = 5.6 Hz, 2H) | δ 49.8, 48.0, 40.2 |

| δ 2.68 (t, J = 5.6 Hz, 2H) | δ 28.4 |

| δ 1.44 (s, 18H) | |

| δ 1.35 (br s, 1H) |

Note: The NMR data presented is based on typical values for similar Boc-protected polyamines and may vary slightly depending on the specific experimental conditions.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

Synthesis of Aza-Macrocycles

The terminal primary amine can be reacted with a variety of bifunctional electrophiles to construct macrocyclic structures. These aza-macrocycles are important scaffolds for host-guest chemistry, catalysis, and the development of novel therapeutic agents.[2][3][4]

Development of Chelating Agents for Radiopharmaceuticals

This compound is a key precursor for the synthesis of acyclic chelating agents. After functionalization of the terminal amine and deprotection of the Boc groups, the resulting polyamine backbone can effectively coordinate with various radiometals used in diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy.

Bioconjugation and Drug Delivery

The primary amine of this compound can be readily conjugated to biomolecules such as peptides, proteins, or antibodies.[1] This allows for the attachment of imaging agents or therapeutic payloads to targeting moieties, facilitating the development of targeted drug delivery systems.[1]

Experimental Workflow: Synthesis of a Bifunctional Chelator Precursor

The following workflow illustrates the use of this compound in the synthesis of a precursor for a bifunctional chelator.

Caption: Workflow for the synthesis of a bifunctional chelator from this compound.

Detailed Experimental Protocol: Synthesis of a DOTA-conjugated Chelator Precursor

Materials:

-

This compound

-

S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (p-NCS-benzyl-DOTA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Conjugation:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution.

-

Add a solution of p-NCS-benzyl-DOTA (1.1 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude conjugated product in a cleavage cocktail of TFA/TIS/water (95:2.5:2.5).

-

Stir the mixture at room temperature for 2-4 hours.

-

Remove the TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Centrifuge the suspension and decant the ether.

-

Wash the solid product with cold diethyl ether two more times.

-

Dry the final product under vacuum.

-

-

Purification:

-

Purify the deprotected bifunctional chelator by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

This compound is a highly valuable and versatile building block for organic and medicinal chemists. Its selective protection allows for the straightforward synthesis of complex molecules with diverse applications, ranging from novel therapeutic agents to advanced diagnostic tools. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Bis-Boc-1,4,7-triazaheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-Boc-1,4,7-triazaheptane is a versatile triamine with two of its nitrogen atoms protected by tert-butoxycarbonyl (Boc) groups. This strategic protection leaves the terminal primary amine available for a variety of chemical modifications, making it a valuable building block in organic synthesis and medicinal chemistry. Its applications are particularly prominent in the development of pharmaceuticals, bioconjugation, and the synthesis of complex molecular architectures. The Boc protecting groups offer stability under a range of reaction conditions and can be readily removed under mild acidic conditions, providing a controlled approach to revealing the protected amines for subsequent reactions.[1][2] This document provides a detailed protocol for the synthesis of this compound, along with its physicochemical properties and key applications.

Applications

This compound serves as a crucial intermediate in several areas of research and development:

-

Drug Development: It is a key component in the synthesis of novel pharmaceutical agents. The free primary amine allows for the introduction of various functionalities to build complex molecules with potential therapeutic activity.[1]

-

Bioconjugation: The terminal amine provides a reactive handle for linking biomolecules, such as peptides, proteins, or nucleic acids, to create targeted drug delivery systems or diagnostic tools.[1]

-

Organic Synthesis: As a bifunctionally protected triamine, it is a versatile building block for the construction of polyamines, macrocycles, and other nitrogen-containing compounds.[1]

Physicochemical and Characterization Data

A summary of the key physicochemical properties and expected characterization data for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₉N₃O₄ |

| Molecular Weight | 303.40 g/mol [3] |

| Appearance | White to off-white solid[1] |

| Melting Point | 80 - 83 °C[1] |

| CAS Number | 120131-72-8[3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.35-3.25 (m, 4H), 3.20-3.10 (m, 2H), 2.80-2.70 (m, 2H), 1.45 (s, 18H) (Predicted) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.0, 79.5, 49.0, 47.5, 40.0, 28.4 (Predicted) |

| Mass Spectrometry (ESI-MS) | m/z: 304.2 [M+H]⁺, 326.2 [M+Na]⁺ (Predicted) |

Experimental Protocol: Synthesis of this compound

This protocol describes a potential multi-step synthesis of this compound starting from diethylenetriamine (B155796). The key strategy involves the selective protection of the three amine groups followed by selective deprotection.

Materials:

-

Diethylenetriamine

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

Step 1: Protection of the Secondary Amine of Diethylenetriamine

-

In a round-bottom flask, dissolve diethylenetriamine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium hydroxide (2.2 eq) in water.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N⁴-Cbz-diethylenetriamine.

Step 2: Di-Boc Protection of the Primary Amines

-

Dissolve the crude N⁴-Cbz-diethylenetriamine from Step 1 in dichloromethane.

-

Add triethylamine (2.5 eq).

-

Add di-tert-butyl dicarbonate (2.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1,7-Bis-Boc-4-Cbz-1,4,7-triazaheptane.

Step 3: Deprotection of the Secondary Amine

-

Dissolve the purified product from Step 2 in methanol.

-

Add 10% palladium on carbon (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Benzyl chloroformate is corrosive and lachrymatory; handle with extreme care.

-

Palladium on carbon is flammable; handle with care and do not allow it to dry out completely.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for 1,4-Bis-Boc-1,4,7-triazaheptane in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4-Bis-Boc-1,4,7-triazaheptane as a versatile building block in drug discovery, with a particular focus on its application as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a trifunctional chemical scaffold widely employed in medicinal chemistry and organic synthesis.[1] Its structure, featuring two Boc-protected amine functionalities and one free secondary amine, makes it an ideal component for the construction of complex molecules, including therapeutic agents. The Boc (tert-butoxycarbonyl) protecting groups offer stability and can be selectively removed under acidic conditions, allowing for sequential chemical modifications.[1] This attribute is particularly valuable in the synthesis of heterobifunctional molecules like PROTACs, where controlled, stepwise assembly is crucial. Furthermore, its favorable solubility and compatibility with a range of reaction conditions streamline synthetic pathways and can enhance the yield and purity of the final compounds.[1]

Core Application: A Flexible Linker in PROTACs

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome.

The 1,4,7-triazaheptane backbone of this molecule provides a flexible aliphatic chain, which can be advantageous for establishing productive protein-protein interactions within the ternary complex.

Representative Quantitative Data

| Parameter | Value | Cell Line | Description |

| DC50 | 5-20 nM | Mino (human mantle cell lymphoma) | The concentration of the PROTAC required to induce 50% degradation of the target protein after 24 hours. |

| Dmax | >90% | Mino (human mantle cell lymphoma) | The maximum percentage of target protein degradation achieved with the PROTAC. |

| BTK Binding Affinity (IC50) | 10-50 nM | Biochemical Assay | The concentration of the PROTAC required to inhibit 50% of BTK activity. |

| Cereblon Binding Affinity (IC50) | 100-500 nM | Biochemical Assay | The concentration of the PROTAC required to displace 50% of a known ligand from the E3 ligase Cereblon. |

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC that utilizes a linker derived from this compound to induce the degradation of a target protein via the ubiquitin-proteasome pathway.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a linker precursor.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of one Boc group to allow for the first conjugation step.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the mono-deprotected product.

Caption: Boc deprotection experimental workflow.

Protocol 2: Conjugation to an E3 Ligase Ligand

This protocol describes the coupling of the mono-deprotected linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).

Materials:

-

Mono-deprotected 1,4,7-triazaheptane derivative (from Protocol 1)

-

E3 ligase ligand with a carboxylic acid handle

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water and Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the E3 ligase ligand (1 equivalent) in DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the mono-deprotected 1,4,7-triazaheptane derivative (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the linker-E3 ligase ligand conjugate.

Protocol 3: Final Deprotection and Conjugation to the Target Protein Ligand

This protocol outlines the removal of the second Boc group and the final coupling step.

Materials:

-

Boc-protected linker-E3 ligase ligand conjugate (from Protocol 2)

-

TFA and DCM

-

Target protein ligand with a carboxylic acid handle

-

HATU and DIPEA

-

DMF

-

Preparative HPLC for purification

Procedure:

-

Deprotection: Dissolve the Boc-protected linker-E3 ligase ligand conjugate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the deprotected amine salt.

-

Coupling: Dissolve the target protein ligand (1 equivalent) in DMF. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 10 minutes. Add the deprotected linker-E3 ligase ligand conjugate (1.1 equivalents). Stir at room temperature for 12 hours.

-

Purification: Purify the final PROTAC molecule by preparative HPLC.

Caption: Final PROTAC synthesis workflow.

Conclusion

This compound is a valuable and versatile tool in the drug discovery arsenal. Its application as a flexible linker in the synthesis of PROTACs and other drug conjugates allows for the creation of novel therapeutic agents with enhanced properties. The provided protocols offer a foundational guide for the chemical manipulation of this linker precursor, enabling researchers to explore its potential in their specific drug development programs.

References

Application Notes and Protocols for 1,4-Bis-Boc-1,4,7-triazaheptane as a Chemical Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 1,4-Bis-Boc-1,4,7-triazaheptane as a versatile chemical linker in the synthesis of complex bioconjugates, with a particular focus on the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a trifunctional linker precursor widely employed in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring two Boc-protected secondary amines and a central, unprotected secondary amine, allows for sequential and controlled conjugation to different molecular entities. This attribute makes it an ideal building block for constructing heterobifunctional molecules like PROTACs, which require the precise connection of a target protein ligand and an E3 ligase ligand.[1][4][5] The aliphatic nature of the triazaheptane backbone offers flexibility to the resulting conjugate, which can be crucial for facilitating the formation of productive protein-protein interactions, such as the ternary complex in PROTAC-mediated protein degradation.[6]

Application Note 1: Synthesis of a BRD4-Targeting PROTAC Using a 1,4,7-Triazaheptane Linker

This section details the synthesis of a PROTAC designed to target the bromodomain-containing protein 4 (BRD4) for degradation. The synthetic strategy involves a stepwise approach: Boc deprotection of the linker, conjugation to an E3 ligase ligand (Pomalidomide derivative), and final coupling to a BRD4 ligand (JQ1 derivative).

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting groups from this compound to expose the secondary amine functionalities for subsequent conjugation reactions.

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane (B91453)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of DCM in a round-bottom flask.

-

To the stirred solution, add 4 M HCl in 1,4-dioxane (10 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.

-

Upon completion, the deprotected product will precipitate as a hydrochloride salt.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

Add diethyl ether to the residue and triturate to obtain a fine precipitate.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected 1,4,7-triazaheptane as a hydrochloride salt.

Data Presentation: Boc Deprotection

| Parameter | Value |

| Starting Material | This compound |

| Reagent | 4 M HCl in 1,4-dioxane |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | >95% |

| Product Appearance | White to off-white solid |

| Characterization | 1H NMR, 13C NMR, MS |

Protocol 2: Synthesis of the Linker-E3 Ligase Ligand Conjugate via Amide Bond Formation

This protocol outlines the coupling of the deprotected 1,4,7-triazaheptane to a carboxylic acid-functionalized Pomalidomide derivative, a common E3 ligase ligand.

Materials:

-

Deprotected 1,4,7-triazaheptane dihydrochloride (B599025) (from Protocol 1)

-

Pomalidomide-COOH (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve Pomalidomide-COOH in anhydrous DMF in a round-bottom flask.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the deprotected 1,4,7-triazaheptane dihydrochloride in anhydrous DMF and add DIPEA to neutralize the hydrochloride salt.

-

Add the solution of the deprotected linker to the activated Pomalidomide-COOH solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired linker-E3 ligase ligand conjugate.

Data Presentation: Amide Bond Formation

| Parameter | Value |

| Starting Materials | Deprotected linker, Pomalidomide-COOH |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | Anhydrous DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-80% |

| Purification Method | Flash column chromatography |

| Characterization | 1H NMR, 13C NMR, HRMS |

Protocol 3: Synthesis of the Final PROTAC via Reductive Amination

This protocol describes the final step of the PROTAC synthesis, where the linker-E3 ligase ligand conjugate is coupled to an aldehyde-functionalized JQ1 derivative, a potent BRD4 inhibitor.

Materials:

-

Linker-Pomalidomide conjugate (from Protocol 2)

-

JQ1-aldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Linker-Pomalidomide conjugate and JQ1-aldehyde in anhydrous DCM in a round-bottom flask.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride in one portion to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final BRD4-targeting PROTAC.

Data Presentation: Reductive Amination

| Parameter | Value |

| Starting Materials | Linker-Pomalidomide, JQ1-aldehyde |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Anhydrous DCM |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-8 hours |

| Expected Yield | 40-60% |

| Purification Method | Preparative HPLC |

| Characterization | 1H NMR, 13C NMR, HRMS |

Visualizations

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

Application Note 2: Biological Evaluation of a BRD4-Targeting PROTAC

This section outlines the biological characterization of the synthesized BRD4-targeting PROTAC, focusing on its mechanism of action and its effect on a relevant signaling pathway.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon, recruited by Pomalidomide).[1][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[6]

Caption: General mechanism of action of a PROTAC.

Impact on the BRD4-c-Myc/NF-κB Signaling Pathway

BRD4 is a key transcriptional coactivator that plays a critical role in the expression of several oncogenes, including c-Myc and components of the NF-κB signaling pathway. By degrading BRD4, the synthesized PROTAC is expected to downregulate the expression of these downstream targets, thereby inhibiting cancer cell proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. 1,7-Bis-Boc-1,4,7-triazaheptane | TargetMol [targetmol.com]

- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

Application Notes and Protocols for 1,4-Bis-Boc-1,4,7-triazaheptane in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-Boc-1,4,7-triazaheptane is a versatile linear polyamine with two secondary amine groups protected by tert-butoxycarbonyl (Boc) groups and a terminal primary amine. This structure makes it an excellent foundational building block for the synthesis of more complex, bifunctional linkers used in targeted drug delivery systems.[1] The strategic placement of the Boc protecting groups allows for selective modification of the primary amine, while the secondary amines can be deprotected under acidic conditions to reveal nucleophilic sites for further functionalization.[2] This molecule is a key intermediate in creating stable linkages between a drug carrier, such as a liposome (B1194612) or nanoparticle, and a targeting moiety, such as an antibody or peptide, to enhance the specificity and efficacy of therapeutic agents.[1][3]